molecular formula C19H13NO2 B3936477 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile

2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile

Cat. No. B3936477
M. Wt: 287.3 g/mol
InChI Key: BTUBDBJXHWFZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile, also known as FNB, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. FNB is a member of the naphthalene family and is commonly used as a fluorescent probe in bioimaging studies. In

Mechanism of Action

The mechanism of action of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile involves the formation of a Schiff base between the aldehyde group of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile and the amino group of a target molecule. This reaction results in the formation of a covalent bond between 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile and the target molecule, which leads to the fluorescent emission of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile. The formation of the Schiff base is reversible, which allows 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile to act as a dynamic probe for imaging applications.
Biochemical and Physiological Effects:
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has been shown to have minimal toxicity and does not interfere with cellular metabolism or function. However, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile can bind to proteins and affect their activity, which can lead to false positive results in some experiments. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has also been shown to be sensitive to changes in pH, which can affect its fluorescence emission properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile is its strong fluorescence emission and high sensitivity, which make it an ideal candidate for imaging applications. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has some limitations, such as its sensitivity to changes in pH and its potential to bind to proteins and affect their activity. These limitations need to be taken into consideration when designing experiments using 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile.

Future Directions

There are several future directions for the use of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile in scientific research. One potential direction is the development of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile-based probes for the detection of specific biomolecules, such as ROS and lipid droplets. Another direction is the use of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile in the study of protein-protein interactions and protein conformational changes. Additionally, the development of 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile-based probes for in vivo imaging applications is an area of active research. Overall, 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has the potential to be a valuable tool for a wide range of scientific research applications.

Scientific Research Applications

2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has been widely used as a fluorescent probe in bioimaging studies due to its unique optical properties. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile exhibits strong fluorescence emission in the blue-green region of the spectrum when excited with UV light. This property makes 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile an ideal candidate for imaging applications, such as the detection of reactive oxygen species (ROS) and the visualization of lipid droplets in cells. 2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile has also been used as a fluorescent probe to study the aggregation behavior of amyloid peptides in Alzheimer's disease.

properties

IUPAC Name

2-[(1-formylnaphthalen-2-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBDBJXHWFZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-Formylnaphthalen-2-yl)oxy]methyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Reactant of Route 2
Reactant of Route 2
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Reactant of Route 3
Reactant of Route 3
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Reactant of Route 4
Reactant of Route 4
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-{[(1-formyl-2-naphthyl)oxy]methyl}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.